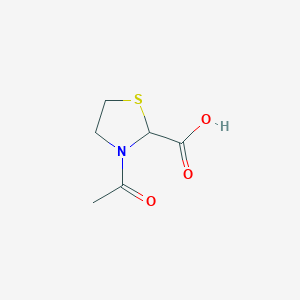

3-acetyl-1,3-thiazolidine-2-carboxylic Acid

Description

Properties

CAS No. |

51131-84-1 |

|---|---|

Molecular Formula |

C6H9NO3S |

Molecular Weight |

175.21 g/mol |

IUPAC Name |

3-acetyl-1,3-thiazolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H9NO3S/c1-4(8)7-2-3-11-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) |

InChI Key |

NYTANTVSNVHYIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCSC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-1,3-thiazolidine-2-carboxylic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry approaches to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are employed to enhance the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-1,3-thiazolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazolidine ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol and acetonitrile .

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, which can have significant biological and industrial applications .

Scientific Research Applications

3-Acetyl-1,3-thiazolidine-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the production of biocides, fungicides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 3-acetyl-1,3-thiazolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. For example, it can interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Modifications

Acylated Derivatives

- (S)-3-Boc-thiazolidine-2-carboxylic acid (C₉H₁₅NO₄S; MW: 233.28 g/mol): The tert-butoxycarbonyl (Boc) group at N-3 serves as a protective group for amines, enhancing stability during peptide synthesis . Compared to the acetyl group, the Boc moiety provides steric bulk and resistance to acidic conditions, making it preferable in multi-step organic syntheses. Physical properties differ significantly: the Boc derivative has a higher melting point (90–93°C) and optical rotation (−47° in methanol), reflecting its chiral center and crystalline stability .

- 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid (C₁₁H₁₃NO₄S₂; MW: 295.36 g/mol): The electron-withdrawing sulfonyl group increases acidity at the carboxylic acid moiety (pKa ~1.5–2.5), enhancing reactivity in nucleophilic substitutions . Applications include catalysis and intermediates in sulfonamide drug synthesis, contrasting with the acetyl derivative’s biological roles .

Oxidized and Diketone Derivatives

- 3-Acetyl-1,1-dioxo-1S(6),3-thiazolidine-4-carboxylic acid (C₆H₇NO₅S; MW: 205.19 g/mol): The 1,1-dioxo modification introduces sulfone groups, increasing ring strain and polarity. This enhances solubility in polar solvents but reduces thermal stability compared to the parent compound .

- Thiazolidine-2,4-dione derivatives (e.g., 2-(5-Arylidene-2,4-dioxothiazolidine-3-yl)acetic acids):

Physicochemical Properties

| Property | This compound | (S)-3-Boc-thiazolidine-2-carboxylic acid | 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid |

|---|---|---|---|

| Melting Point (°C) | Not reported | 90–93 | 160–162 (decomposes) |

| Solubility | Polar aprotic solvents (DMF, DMSO) | Chloroform, THF | Limited in water; soluble in DMSO |

| Stability | Hydrolytically sensitive | Acid-labile | Thermally stable |

Research Findings and Key Contrasts

- Reactivity : The acetyl group in this compound facilitates ring-opening reactions in Maillard-type pathways, generating flavor compounds like 2-acetyl-1-pyrroline in food chemistry . In contrast, Boc and sulfonyl derivatives resist such degradation, favoring their use in stable intermediates .

- Industrial Utility : The Boc derivative’s chiral purity (>97%) makes it superior for asymmetric synthesis, whereas the acetyl compound’s cost-effectiveness benefits large-scale agricultural applications .

Biological Activity

3-Acetyl-1,3-thiazolidine-2-carboxylic acid (ATCA) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of ATCA, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

ATCA is characterized by a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is , with a molecular weight of approximately 175.2 g/mol. The compound features an acetyl group at the 3-position and a carboxylic acid group at the 2-position of the thiazolidine ring, contributing to its unique chemical properties and biological activities.

1. Anti-inflammatory Properties

Research indicates that ATCA exhibits significant anti-inflammatory effects. In vitro studies have shown that it can modulate inflammatory responses by interacting with signaling pathways related to cytokine production, potentially reducing the severity of inflammatory diseases.

2. Antioxidant Activity

ATCA has demonstrated antioxidant properties, making it a candidate for therapeutic applications in diseases associated with oxidative stress. Its ability to scavenge free radicals may help protect cells from oxidative damage, which is implicated in various chronic diseases .

3. Antimicrobial and Antiviral Effects

The compound has shown promise as an antimicrobial agent against various pathogens. Notably, studies have reported its effectiveness against avian influenza virus (AIV) and infectious bronchitis virus (IBV), with IC50 values indicating potent antiviral activity . Furthermore, ATCA's structural similarity to other thiazolidines suggests potential interactions with metabolic pathways related to glucose metabolism and insulin sensitivity.

The mechanism of action of ATCA involves its interaction with various molecular targets within the cell. It can bind to DNA and proteins, leading to the inhibition of key enzymes such as topoisomerase II, which results in DNA double-strand breaks and subsequent cell death in cancer cells. Additionally, ATCA may influence metabolic pathways by modulating enzyme activity related to glucose homeostasis and lipid metabolism.

Case Study: Antiviral Activity Against AIV

A study conducted on synthesized thiazolidine derivatives, including ATCA, highlighted its antiviral efficacy against AIV subtype H9N2. The compound exhibited an IC50 value of 3.47 µM, outperforming standard antiviral drugs like amantadine . This finding underscores the potential of ATCA as a therapeutic agent in viral infections.

Case Study: Antioxidant Properties

In a separate investigation focusing on antioxidant activity, ATCA was subjected to assays measuring its ability to scavenge free radicals. The results indicated that ATCA effectively reduced oxidative stress markers in cell cultures, suggesting its applicability in treating oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Thiazolidine-4-carboxylic Acid | C5H7NO2S | Lacks acetyl group; primarily studied for antibacterial properties. |

| 2-Acetylthiazolidine-4-carboxylic Acid | C6H9NO3S | Similar structure but different substitution patterns; investigated for anti-diabetic effects. |

| N-Acetyl-L-thiazolidine-4-carboxylic Acid | C6H9NO3S | Enantiomeric form; studied for its role in metabolic regulation. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-acetyl-1,3-thiazolidine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of cysteine derivatives with ketones or aldehydes. For example, reacting L-cysteine with acetylating agents (e.g., acetic anhydride) under controlled pH (5–7) can yield the thiazolidine ring. Optimization involves varying catalysts (e.g., H<sup>+</sup> or Lewis acids), temperature (25–60°C), and solvent polarity (aqueous/organic mixtures) to maximize yield . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is used for purity assessment. Structural confirmation requires <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy: the acetyl group typically resonates at δ 2.1–2.3 ppm (singlet), while the carboxylic proton appears as a broad peak at δ 10–12 ppm. Mass spectrometry (ESI-MS) provides molecular ion validation (e.g., [M+H]<sup>+</sup>). Cross-validate results with IR spectroscopy to confirm carbonyl (C=O) stretches (~1700 cm<sup>-1</sup>) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess temperature, humidity, and light exposure. Store the compound at –20°C in airtight, amber vials to prevent hydrolysis of the acetyl group. Accelerated stability testing (40°C/75% RH for 6 months) can predict degradation pathways, with HPLC monitoring for byproducts like thiazolidine-2-carboxylic acid. Avoid alkaline conditions (pH > 8) to prevent ring-opening reactions .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may irritate skin/mucous membranes (GHS Category 2). In case of exposure, rinse with water for 15 minutes and seek medical attention. Store separately from strong oxidizers (e.g., peroxides) to avoid hazardous reactions .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of thiazolidine ring formation?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the reaction pathway, identifying key intermediates like Schiff bases and transition states. Solvent effects can be simulated using continuum models (e.g., PCM). Pair computational results with kinetic studies (e.g., rate constants via <sup>1</sup>H NMR) to validate proposed mechanisms .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Methodological Answer : Unexpected splitting may arise from dynamic effects (e.g., rotamers) or impurities. Use variable-temperature NMR to detect conformational changes (e.g., coalescence temperatures). For impurity identification, employ 2D NMR (COSY, HSQC) or LC-MS. Cross-check with computational NMR chemical shift predictions (e.g., ACD/Labs or Gaussian) .

Q. What experimental designs are optimal for studying the compound’s biological activity (e.g., enzyme inhibition)?

- Methodological Answer : Use dose-response assays (e.g., IC50 determination) with positive controls. For enzyme inhibition, employ fluorescence-based assays (e.g., fluorogenic substrates) or SPR to measure binding kinetics. Structure-activity relationship (SAR) studies can modify the acetyl or carboxylic acid groups; synthesize analogs via esterification or amidation .

Q. How can design of experiments (DOE) optimize reaction yield while minimizing side products?

- Methodological Answer : Apply factorial designs (e.g., 3<sup>k</sup> factorial) to test variables: temperature, pH, and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design (CCD) can model non-linear effects. Validate predictions with confirmatory runs and analyze byproducts via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.